

Structure-Activity Relationship of Quinolin-5-ylmethanol Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *Quinolin-5-ylmethanol*

Cat. No.: *B099982*

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The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide array of biological activities. Among the various classes of quinoline derivatives, those bearing a methanol group, particularly at the 5-position, represent a promising area of investigation for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **quinolin-5-ylmethanol** analogs and related quinoline derivatives, with a focus on their anticancer and enzyme inhibitory activities. The information is presented to aid in the rational design of more potent and selective drug candidates.

Comparative Analysis of Anticancer Activity

Quinoline derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis. The following table summarizes the in vitro antiproliferative activity of various quinoline analogs against different human cancer cell lines.

Compound ID	Substitution Pattern	Cancer Cell Line	IC50 (μM)	Reference
11x	N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine	HCT-116	2.56	[1]
RKO	3.67	[1]		
A2780	3.46	[1]		
Hela	2.71	[1]		
10g	7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine	Various human tumor cell lines	< 1.0	
Compound 5a	Quinoline-based EGFR/HER-2 dual-target inhibitor	MCF-7	0.023	[2]
A-549	Not specified	[2]		
Compound 6c	Quinoline-docetaxel analogue	MCF-7-MDR	0.0088	
Compound 7	6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline	T47D	0.016	[3]
Compound 13e	Quinoline derivative with	PC-3	2.61	[4]

piperazine linker

KG-1	3.56	[4]		
Compound 3b	2-(benzo[d]thiazol-2-yl)-8-methyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one	MDA-MB-435, HL-60, HCT-8	< 5 µg/mL	[5]
Compound 3c	2-(benzo[d]thiazol-2-yl)-8-bromo-2H-pyrazolo[4,3-c]quinolin-3(5H)-one	MDA-MB-435, HL-60, HCT-8	< 5 µg/mL	[5]

Kinase Inhibitory Activity of Quinoline Analogs

Many quinoline derivatives exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. The table below presents the kinase inhibitory activity of selected quinoline-based compounds.

Compound ID	Target Kinase(s)	IC50 (nM)	Reference
Compound 5a	EGFR	71	[6]
HER-2	31	[6]	
Dactolisib	PI3K/mTOR	Not specified (nanomolar range)	[7]
Compound 39	mTOR	1400	[7]
PI3Kα	900	[7]	
Compound 38	PI3K	720	[7]
mTOR	2620	[7]	

Structure-Activity Relationship Insights

The collected data reveals several key trends in the structure-activity relationship of quinoline analogs:

- **Substitution at Position 4:** The introduction of an amino group with a flexible side chain at the 4-position, as seen in compounds 11x and 10g, is often associated with potent antiproliferative activity. The nature and length of this side chain can significantly influence potency.
- **Substitution at Position 7:** Bulky and lipophilic substituents at the 7-position, such as the 3-phenylpropoxy group in 11x and the 4-fluorobenzyloxy group in 10g, appear to be beneficial for anticancer activity.
- **Fused Ring Systems:** The fusion of additional heterocyclic rings to the quinoline core, as in the pyrazolo[4,3-c]quinolines 3b and 3c, can lead to potent cytotoxicity against various cancer cell lines.
- **Kinase Inhibition:** The quinoline scaffold serves as a versatile template for the design of kinase inhibitors. Modifications at various positions can tune the selectivity and potency against specific kinases like EGFR, HER-2, PI3K, and mTOR.
- **Role of the 5-Position:** While extensive SAR studies on **quinolin-5-ylmethanol** analogs are limited in the reviewed literature, the synthesis of 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives highlights the feasibility of introducing substituents at the 5-position to modulate biological activity.^[8] Further investigation is warranted to explore the impact of a methanol group and its derivatives at this position on anticancer and enzyme inhibitory activities.

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and incubated for 48-72 hours.
- **MTT Addition:** After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
- **Absorbance Measurement:** The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
- **IC50 Calculation:** The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay

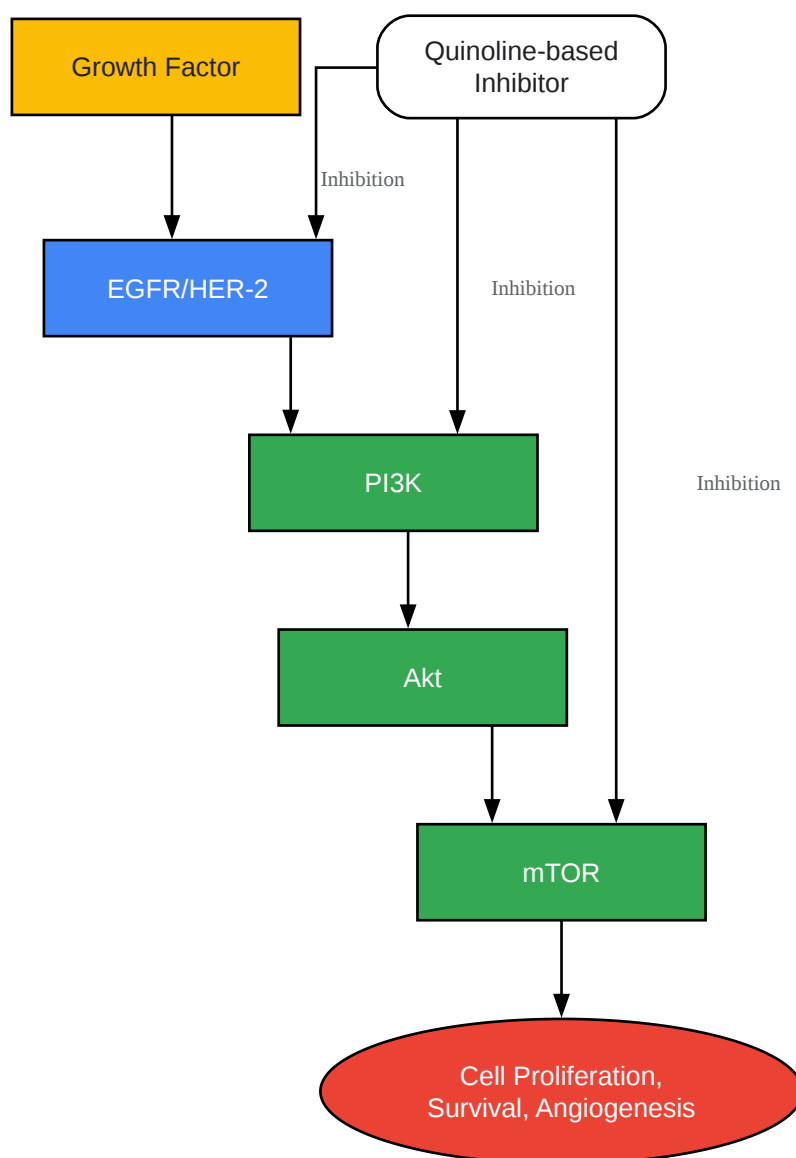
This protocol outlines a general method for determining the inhibitory activity of compounds against a specific protein kinase.

- **Assay Components:** The assay is typically performed in a 96- or 384-well plate and includes the recombinant kinase, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations.
- **Reaction Initiation:** The kinase reaction is initiated by the addition of ATP.
- **Incubation:** The reaction mixture is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
- **Reaction Termination:** The reaction is stopped by adding a stop solution, which may contain EDTA to chelate magnesium ions required for kinase activity.
- **Detection:** The amount of phosphorylated substrate is quantified using various methods, such as:

- Radiometric Assay: Using [γ - ^{32}P]ATP and measuring the incorporation of the radiolabel into the substrate.
- Fluorescence-Based Assay: Using fluorescently labeled substrates or antibodies that recognize the phosphorylated product.
- Luminescence-Based Assay: Using assays that measure the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).
- IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.

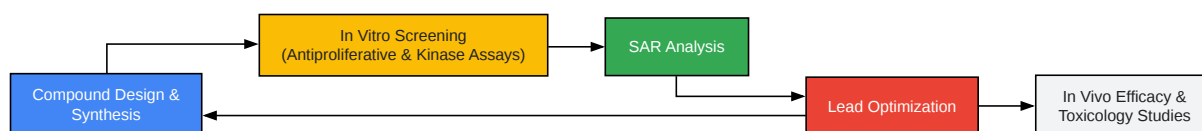
Signaling Pathway and Experimental Workflow

The following diagrams illustrate a common signaling pathway targeted by quinoline-based anticancer agents and a general workflow for their preclinical evaluation.



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Caption: Simplified signaling pathway of EGFR/PI3K/Akt/mTOR, a common target for quinoline-based anticancer agents.



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Caption: General experimental workflow for the preclinical development of quinoline-based drug candidates.

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